Decyl isothiocyanate

Descripción general

Descripción

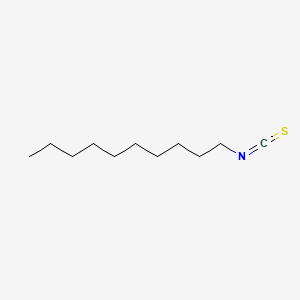

Decyl isothiocyanate is an organic compound with the molecular formula C11H21NS. It belongs to the class of isothiocyanates, which are characterized by the functional group –N=C=S.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Decyl isothiocyanate can be synthesized through several methods. One common approach involves the reaction of decylamine with carbon disulfide and a base, followed by the addition of an electrophile such as tosyl chloride. This method typically yields this compound in good quantities . Another method involves the reaction of decylamine with phenyl chlorothionoformate in the presence of sodium hydroxide, which can be performed either as a one-pot process or a two-step approach .

Industrial Production Methods

Industrial production of this compound often relies on the same synthetic routes used in laboratory settings but on a larger scale. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Análisis De Reacciones Químicas

Types of Reactions

Decyl isothiocyanate undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form thioureas and thiocarbamates, respectively.

Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and thiols.

Oxidation and Reduction Reactions: While less common, this compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in reactions with this compound.

Electrophiles: Electrophiles like tosyl chloride are used in the synthesis of this compound.

Major Products Formed

Thioureas: Formed from the reaction with amines.

Thiocarbamates: Formed from the reaction with alcohols.

Aplicaciones Científicas De Investigación

Antifungal Properties

Decyl isothiocyanate has demonstrated significant antifungal activity. Research indicates that isothiocyanates, including this compound, can inhibit the growth of various fungi, which is crucial for agricultural applications such as biofumigation and post-harvest disease control.

Table 1: Antifungal Activity of this compound

The mechanisms of action include disruption of fungal cell membranes and interference with metabolic processes. These properties make this compound a candidate for developing eco-friendly fungicides.

Agricultural Applications

In agriculture, this compound can be utilized in biofumigation practices to manage soil-borne pathogens. The compound's ability to release volatile isothiocyanates upon tissue disruption aids in controlling pests and diseases in crops.

Case Study: Biofumigation Efficacy

A study demonstrated that incorporating this compound into soil significantly reduced populations of Fusarium oxysporum, a common plant pathogen. The reduction in pathogen load led to improved crop yields and healthier plants, showcasing the potential for sustainable agricultural practices using this compound.

Medicinal Applications

This compound exhibits potential therapeutic properties, particularly in oncology and dermatology. Its cytotoxic effects against cancer cells have been explored, as well as its role in promoting hair growth.

Table 2: Medicinal Applications of this compound

| Application | Description | Reference |

|---|---|---|

| Cancer Treatment | Induces apoptosis in cancer cells | |

| Hair Growth Promotion | Enhances hair follicle proliferation |

Research indicates that this compound may inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cellular signaling pathways. Additionally, its application in hair growth formulations has shown promise in treating androgenetic alopecia.

Food Science Applications

In food science, this compound serves as a natural preservative due to its antimicrobial properties. It can inhibit the growth of spoilage organisms and pathogens in food products.

Case Study: Food Preservation

A study evaluated the efficacy of this compound as a food preservative in fresh produce. Results indicated that its application reduced microbial load significantly compared to untreated controls, extending shelf life and maintaining quality.

Safety and Regulatory Aspects

The safety profile of this compound has been assessed in various studies, indicating minimal toxicity at recommended usage levels. Regulatory bodies are examining its potential as a food additive and preservative.

Table 3: Safety Profile Overview

Mecanismo De Acción

The mechanism of action of decyl isothiocyanate involves its ability to react with nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity underlies its antimicrobial and anticancer properties. In biological systems, this compound can modify proteins and enzymes, disrupting their normal function and leading to cell death .

Comparación Con Compuestos Similares

Decyl isothiocyanate can be compared with other isothiocyanates such as:

- Allyl isothiocyanate

- Benzyl isothiocyanate

- Phenethyl isothiocyanate

- Sulforaphane

- Iberin

- Sulforaphene

- Erucin

These compounds share the isothiocyanate functional group but differ in their alkyl or aryl substituents, leading to variations in their chemical properties and biological activities. This compound is unique due to its long alkyl chain, which imparts distinct lipophilicity and reactivity compared to other isothiocyanates .

Actividad Biológica

Decyl isothiocyanate (DITC) is a member of the isothiocyanate family, which are compounds known for their biological activities, particularly in cancer prevention and treatment. This article explores the biological activity of DITC, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Overview of Isothiocyanates

Isothiocyanates (ITCs) are derived from glucosinolates, which are found in cruciferous vegetables. Upon hydrolysis, they release ITCs, including DITC. These compounds exhibit various biological activities due to their electrophilic nature, allowing them to interact with cellular nucleophiles and modulate signaling pathways involved in cell survival and apoptosis.

- Electrophilic Reactivity : The central carbon atom in the isothiocyanate group (-N=C=S) is highly electrophilic. It can react with thiols, amines, and other nucleophiles, leading to the formation of conjugates that can alter protein function and gene expression .

- Antioxidant Activity : DITC has shown potential as an antioxidant, scavenging free radicals and reducing oxidative stress within cells. This property may contribute to its chemopreventive effects by protecting cells from damage that can lead to cancer .

- Modulation of Enzymatic Activity : DITC can influence the activity of various enzymes involved in detoxification and metabolism, such as glutathione S-transferases (GSTs). This modulation enhances the elimination of carcinogens from the body .

Anticancer Properties

Research has demonstrated that DITC exhibits significant anticancer properties across various cancer types:

- Breast Cancer : In vitro studies showed that DITC inhibits the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest .

- Lung Cancer : DITC has been reported to suppress tumor growth in lung cancer models by modulating signaling pathways related to inflammation and cell survival .

- Colorectal Cancer : Studies indicate that DITC can reduce tumor incidence in animal models of colorectal cancer through its ability to induce phase II detoxification enzymes .

Antimicrobial Activity

DITC also possesses antimicrobial properties:

- Bacterial Inhibition : It has been shown to inhibit the growth of various pathogenic bacteria, including Escherichia coli and Staphylococcus aureus, making it a candidate for use in food preservation .

- Fungal Activity : DITC demonstrates antifungal activity against species such as Candida albicans, suggesting potential applications in treating fungal infections .

Research Findings and Case Studies

Propiedades

IUPAC Name |

1-isothiocyanatodecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NS/c1-2-3-4-5-6-7-8-9-10-12-11-13/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFWWGJSMDPUEFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1066998 | |

| Record name | Decane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24540-94-1 | |

| Record name | Decyl isothiocyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24540-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Decane, 1-isothiocyanato- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024540941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Decane, 1-isothiocyanato- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Decane, 1-isothiocyanato- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1066998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 24540-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.